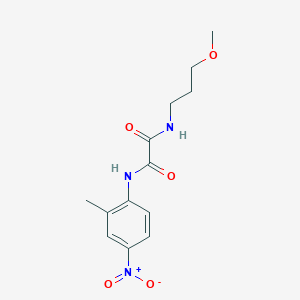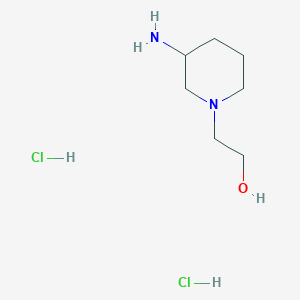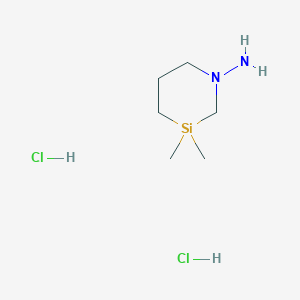
3,3-Dimethyl-1,3-azasilinan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1,3-azasilinan-1-amine;dihydrochloride is a synthetic compound . It is sold as a dietary supplement used for attention deficit-hyperactive disorder (ADHD), weight loss, improving athletic performance, and body building . It was originally used as a nasal decongestant .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1,3-azasilinan-1-amine;dihydrochloride is represented by the Inchi Code:1S/C6H16N2Si.2ClH/c1-9(2)5-3-4-8(7)6-9;;/h3-7H2,1-2H3;2*1H . The molecular weight of the compound is 217.21 .
Applications De Recherche Scientifique
Synthesis and Conformational Studies
One notable study in the field of organosilicon chemistry is the synthesis and investigation of the conformational properties of 1,3-dimethyl-3-phenyl-1,3-azasilinane. Researchers synthesized dimethyl-3-phenyl-1,3-azasilinane and examined its conformational behavior through low-temperature NMR spectroscopy and quantum chemical calculations, revealing an equilibrium mixture of chair conformers and determining the barrier to ring inversion (Shainyan, Kirpichenko, Kleinpeter, & Russian Federation, 2012).
Chemical Reactions and Mechanisms
The chemistry of 3,3-dimethyl-1,3-azasilinan derivatives extends into various reaction mechanisms and product formations. For example, the reactivity of chloroiron(III) Schiff base complexes with superoxide ion in dimethyl sulfoxide was explored, leading to the formation of μ-oxo dimers, showcasing the diverse reactivity of compounds related to 3,3-dimethyl-1,3-azasilinan in the presence of superoxide ions (Matsushita, Kono, Nishino, & Shono, 1982).
Organosilicon-mediated Regioselective Acetylation
In carbohydrate chemistry, organosilicon-mediated regioselective acetylation has been demonstrated, where compounds similar to 3,3-dimethyl-1,3-azasilinan have been used to achieve high regioselectivity in protecting vicinal- and 1,3-diols. This method represents an innovative approach to carbohydrate modification, highlighting the versatility of organosilicon compounds in synthetic organic chemistry (Zhou, Ramström, & Dong, 2012).
Synthesis of Fluorescent pH Sensors
Another application is found in the development of fluorescent pH sensors, where a mono-substitutional bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) dye with a (p-dimethylamino)styryl group was synthesized. Upon protonation, this dye exhibited a dramatic increase in fluorescence intensity, demonstrating its potential as a pH probe (Jiang et al., 2015).
Library Generation through Alkylation and Ring Closure
Furthermore, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to 3,3-dimethyl-1,3-azasilinan, served as a versatile starting material in alkylation and ring closure reactions to generate a structurally diverse compound library. This demonstrates the utility of 3,3-dimethyl-1,3-azasilinan derivatives in synthetic strategies for creating new molecular architectures (Roman, 2013).
Safety and Hazards
1,3-DMAA, a related compound, is considered likely unsafe when taken by mouth . It might increase the chance of serious side effects such as rapid heartbeat, increased blood pressure, and increased risk of heart attack or stroke . There have been several reports of dangerous side effects including stroke, a condition called lactic acidosis, heart attack, liver injury, and death in people who have taken 1,3-DMAA .
Propriétés
IUPAC Name |
3,3-dimethyl-1,3-azasilinan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2Si.2ClH/c1-9(2)5-3-4-8(7)6-9;;/h3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCOYCRGXPOOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCN(C1)N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1,3-azasilinan-1-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)
![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)
![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)

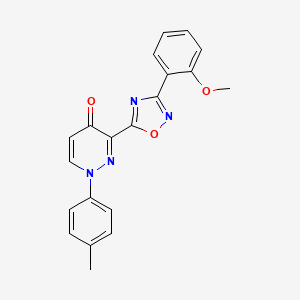

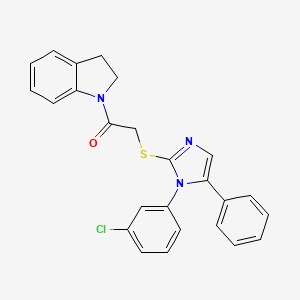
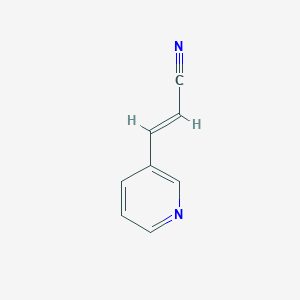

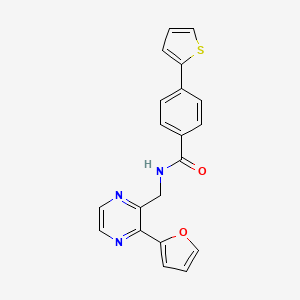
![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)
